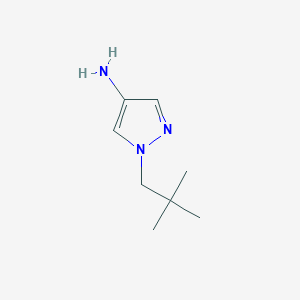

1-Neopentyl-1H-pyrazol-4-amine

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical research and development areas. sigmaaldrich.com The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents. chiralen.com Its derivatives are known to exhibit a wide spectrum of biological activities. bldpharm.com

In the realm of advanced organic synthesis, pyrazole derivatives are not merely end products but are also versatile intermediates and building blocks. navimro.com They are utilized for their ability to act as directing groups, facilitating complex transformations on other parts of a molecule. mdpi.com The varied reactivity of the pyrazole ring allows for numerous synthetic modifications, making it an attractive core for creating diverse chemical libraries. navimro.commdpi.com Synthetic chemists have developed a multitude of methods for constructing the pyrazole ring, such as the condensation of hydrazines with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of diazo compounds with alkynes, showcasing the maturity and flexibility of pyrazole chemistry. navimro.commdpi.com The continuous development of more efficient and environmentally friendly synthetic protocols, including the use of ionic liquids and microwave assistance, further underscores the significance of this heterocyclic system in modern organic synthesis.

Research Rationale and Core Focus on the 1-Neopentyl-1H-pyrazol-4-amine Scaffold

The specific focus on the this compound scaffold stems primarily from its potential application in medicinal chemistry, particularly in the domain of kinase inhibitor research. navimro.com The aminopyrazole core is a well-established pharmacophore that plays a key role in the structure of many protein kinase inhibitors (PKIs). chiralen.com Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases such as cancer. chiralen.com

The structure of this compound combines two important features:

The 4-Aminopyrazole Moiety: The amino group at the 4-position of the pyrazole ring can act as a crucial hydrogen bond donor, enabling interaction with specific amino acid residues within the active site of target enzymes. This interaction is a common feature in many ATP-competitive kinase inhibitors. chiralen.com

The 1-Neopentyl Group: The substituent at the N1 position of the pyrazole ring is critical for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The neopentyl group—a bulky, sterically hindered alkyl group—is often incorporated into drug candidates to explore its impact on binding affinity and selectivity for the target kinase. Patent literature indicates that pyrazole derivatives with such substitutions are investigated for their potential as kinase inhibitors. navimro.com

Therefore, the research rationale for synthesizing and investigating this compound is to create a novel molecule that leverages the proven utility of the aminopyrazole scaffold while introducing a specific N1-substituent to optimize its interaction with biological targets like protein kinases. The study of this compound contributes to the broader effort of developing new, selective, and potent therapeutic agents.

Data for this compound

| Property | Value |

| CAS Number | 1240567-28-5 navimro.commdpi.com |

| Molecular Formula | C₈H₁₅N₃ mdpi.com |

| Molecular Weight | 153.22 g/mol mdpi.com |

| SMILES Code | NC1=CN(CC(C)(C)C)N=C1 mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIRGMHDUSXEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Neopentyl 1h Pyrazol 4 Amine and Its Precursors

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of 1-neopentyl-1H-pyrazol-4-amine. Various strategies have been developed for the construction of the pyrazole nucleus, many of which are adaptable to the introduction of the neopentyl group at the N1 position.

Condensation Reactions Involving Neopentyl Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. In the context of synthesizing the target molecule, neopentylhydrazine (B3192943) would serve as the key N1-building block.

The reaction typically proceeds by the condensation of neopentylhydrazine with a suitable 1,3-dielectrophilic species. A common precursor for the pyrazole core is a β-ketoester or a 1,3-diketone. For instance, the reaction of neopentylhydrazine with a derivative of acetoacetic ester could be employed. The regioselectivity of the cyclization is a critical aspect of this synthesis, as the unsymmetrical nature of the β-ketoester can lead to the formation of two possible regioisomers. However, the reaction conditions can often be tuned to favor the desired isomer.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Neopentylhydrazine | Ethyl 2-formyl-3-oxobutanoate | Acidic or basic catalysis | Ethyl 1-neopentyl-5-methyl-1H-pyrazole-4-carboxylate | nih.gov |

| Neopentylhydrazine | Malononitrile | Basic conditions | 5-Amino-1-neopentyl-1H-pyrazole-4-carbonitrile | beilstein-journals.org |

Cyclization Approaches to Substituted 1H-Pyrazole Systems

Beyond the classical condensation reactions, various cyclization strategies offer alternative routes to the pyrazole ring. These methods often provide access to diverse substitution patterns and can be tailored for specific synthetic goals. One such approach involves the cyclization of α,β-unsaturated hydrazones. These precursors can be synthesized by the condensation of an α,β-unsaturated aldehyde or ketone with neopentylhydrazine. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, leads to the formation of the pyrazole ring.

Another powerful method is the [3+2] cycloaddition of diazo compounds with alkynes. While less direct for the synthesis of the target molecule, this approach highlights the versatility of pyrazole synthesis. For the synthesis of a 1-neopentyl-substituted pyrazole, a neopentyl-containing diazo compound could theoretically be reacted with a suitable alkyne, although this is a less common route for this specific substitution pattern.

More relevant to the synthesis of this compound and its precursors are intramolecular cyclization reactions of appropriately functionalized acyclic precursors. For example, a precursor containing both a hydrazine moiety and a suitably activated carbon chain can be induced to cyclize under thermal or catalytic conditions.

| Precursor | Reaction Type | Conditions | Product | Ref. |

| α,β-alkynic hydrazones | Electrophilic cyclization | I2, base | 4-Iodo-1-neopentyl-1H-pyrazole | nih.gov |

| Hydrazones of β-hydroxy ketones | Dehydrative cyclization | Acid catalysis | Substituted 1-neopentyl-1H-pyrazole | organic-chemistry.org |

Reaction Pathways Utilizing Formyl Groups in Pyrazole Ring Formation

The introduction of a formyl group at the C4 position of the pyrazole ring is a key step in a common synthetic route towards this compound. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles. mdpi.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide such as N,N-dimethylformamide (DMF).

The synthesis would first involve the construction of the 1-neopentyl-1H-pyrazole core, for instance, by the condensation of neopentylhydrazine with a suitable precursor like 1,1,3,3-tetramethoxypropane, which generates malondialdehyde in situ. The resulting 1-neopentyl-1H-pyrazole can then be subjected to Vilsmeier-Haack conditions to introduce a formyl group at the C4 position, yielding 1-neopentyl-1H-pyrazole-4-carbaldehyde. researchgate.netresearchgate.net This aldehyde is a crucial intermediate for the subsequent introduction of the amine functionality.

| Starting Material | Reagents | Product | Ref. |

| 1-Neopentyl-1H-pyrazole | POCl3, DMF | 1-Neopentyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 1-Phenyl-1H-pyrazole | Hexamethylenetetramine (Duff reaction) | 1-Phenyl-1H-pyrazole-4-carbaldehyde | researchgate.netresearchgate.net |

Introduction and Functionalization of the Amine Moiety

With the successful construction of the 1-neopentyl-1H-pyrazole-4-carbaldehyde precursor, the next critical phase of the synthesis is the introduction of the amine group at the C4 position.

Reductive Amination Protocols in Pyrazole Synthesis

Reductive amination is a highly efficient and versatile method for the formation of amines from carbonyl compounds. ineosopen.org In the synthesis of this compound, the precursor 1-neopentyl-1H-pyrazole-4-carbaldehyde is reacted with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. The choice of reducing agent can be crucial for the success of the reaction, as it needs to be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and efficiency.

| Starting Material | Reagents | Product | Ref. |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Amine, NaBH(OAc)3 | 1-Aryl-5-ferrocenyl-N-substituted-1H-pyrazol-4-yl)methanamine | ineosopen.org |

| 1-Neopentyl-1H-pyrazole-4-carbaldehyde | NH3, H2, Raney Ni | This compound | nih.gov |

| 1-Neopentyl-1H-pyrazole-4-carbaldehyde | Hydroxylamine, then reduction | This compound | researchgate.net |

C-N Bond Functionalization Strategies

While reductive amination of the 4-formylpyrazole is a direct and efficient route, other C-N bond forming strategies can also be envisioned for the synthesis of 4-aminopyrazoles. One such strategy involves the Hofmann, Curtius, or Schmidt rearrangement of a pyrazole-4-carboxylic acid derivative.

This would begin with the oxidation of 1-neopentyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid. The carboxylic acid can then be converted to an amide, which upon treatment with a suitable reagent (e.g., bromine and base for the Hofmann rearrangement), would yield the desired 4-aminopyrazole. Alternatively, the carboxylic acid can be converted to an acyl azide, which upon thermal or photochemical rearrangement (Curtius rearrangement), would also lead to the amine.

Another approach involves the direct amination of a suitably activated pyrazole precursor. For example, a 4-halopyrazole could potentially undergo nucleophilic aromatic substitution with an amine source, although such reactions on electron-rich pyrazole rings can be challenging and may require metal catalysis.

| Precursor | Reaction | Reagents | Product |

| 1-Neopentyl-1H-pyrazole-4-carboxamide | Hofmann Rearrangement | Br2, NaOH | This compound |

| 1-Neopentyl-1H-pyrazole-4-carbonyl azide | Curtius Rearrangement | Heat | This compound |

| 4-Bromo-1-neopentyl-1H-pyrazole | Buchwald-Hartwig Amination | Ammonia source, Pd catalyst, ligand | This compound |

Methodologies for Installing the Neopentyl Substituent

The introduction of the neopentyl group onto the pyrazole nitrogen can be achieved through two primary strategies: building the pyrazole ring from a neopentyl-containing precursor or by direct alkylation of a pre-formed pyrazole.

The most direct and widely practiced method for synthesizing N-substituted pyrazoles is the Knorr pyrazole synthesis and related cyclocondensation reactions. mdpi.comyoutube.com This approach involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comyoutube.com To obtain the 1-neopentyl substitution pattern, neopentylhydrazine would be the key starting material. The condensation with an appropriate 1,3-dielectrophile, such as malondialdehyde or a derivative thereof, leads to the formation of the 1-neopentyl-1H-pyrazole core. This method offers high regioselectivity, as the substitution pattern is defined by the choice of the hydrazine precursor. nih.govmdpi.com

A more recent variation involves a one-pot, three-component reaction of a primary amine (e.g., neopentylamine), an electrophilic amination reagent, and a 1,3-diketone. thieme-connect.com This multicomponent strategy avoids the need to handle potentially unstable hydrazine reagents directly.

Alternatively, the neopentyl group can be installed via direct N-alkylation of a pre-existing pyrazole ring. mdpi.com This is typically accomplished by deprotonating the pyrazole N-H with a base (e.g., sodium hydride, potassium carbonate) followed by nucleophilic attack on a neopentyl electrophile, such as neopentyl bromide or tosylate. semanticscholar.org However, due to the steric hindrance of the neopentyl group, these reactions may require more forcing conditions. An alternative approach utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, offering a different pathway for N-alkylation. mdpi.comsemanticscholar.org A critical consideration for this method is regioselectivity; if an unsymmetrical pyrazole is used, a mixture of N1 and N2 alkylated isomers can be formed. mdpi.com

Catalytic Approaches in Pyrazole Amine Synthesis

Catalytic methods are essential for the efficient and selective synthesis of functionalized pyrazoles, including the introduction of the C4-amino group. Both transition-metal and copper-catalyzed reactions have proven highly effective.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and general method for forming the C-N bond required for 4-aminopyrazoles. nih.govnih.gov This strategy typically involves the reaction of a 4-halo-pyrazole (e.g., 1-neopentyl-4-bromo-1H-pyrazole) with an amine source. The success of these couplings on five-membered heterocycles often hinges on the choice of ligand. Modern, bulky biarylphosphine ligands are particularly effective as they promote the requisite reductive elimination step and prevent catalyst deactivation. acs.org

Research has shown that specific palladium precatalysts paired with ligands like tBuBrettPhos or tBuDavePhos can efficiently couple various amines with unprotected 4-bromopyrazoles in moderate to excellent yields. nih.govnih.govacs.org The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) is often crucial for these transformations, especially when using pyrazoles with a free N-H group. acs.orgmit.edu

| Halopyrazole Substrate | Amine | Pd-Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | Aniline | Pd(OAc)₂ / tBuBrettPhos | LHMDS | 85 | acs.org |

| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | 91 | nih.gov |

| 4-Bromo-1H-imidazole | Morpholine | P(tBuBrettPhos) G3 | LHMDS | 79 | nih.gov |

| 5-Bromo-1H-pyrazole | 2-Aminopyridine | Pd₂ (dba)₃ / XPhos | K₃PO₄ | 75 | mit.edu |

Copper catalysis offers a cost-effective alternative to palladium for C-N bond formation and pyrazole synthesis. Copper(I) iodide (CuI), often in combination with a diamine ligand, can catalyze the N-arylation and N-alkylation of pyrazoles and other nitrogen heterocycles. acs.org For the synthesis of 4-aminopyrazoles, CuI-mediated coupling has been shown to be effective for coupling 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen, a substrate class that can be challenging for some palladium systems. nih.gov

Beyond C-N coupling, copper catalysts are widely used in the fundamental construction of the pyrazole ring. Efficient methods include the copper-catalyzed condensation of hydrazines and 1,3-dicarbonyl compounds, which can proceed at room temperature under acid-free conditions. organic-chemistry.orgorganic-chemistry.org Furthermore, copper-catalyzed domino reactions, such as a C-N coupling followed by hydroamination, provide a highly efficient route to nitrogen heterocycles from simple acetylenes and diamines. nih.gov More advanced copper-catalyzed aerobic oxidative reactions can achieve C-H amination, directly forming the pyrazole N-N bond under mild conditions. acs.org

While catalytic methods offer high efficiency, catalyst-free approaches are gaining traction due to their simplicity, lower cost, and reduced potential for metal contamination in the final product. The classical Knorr synthesis, driven by acid catalysis or thermal conditions, remains a foundational catalyst-free method. nih.govnih.gov

Modern metal-free strategies often rely on alternative modes of activation. For instance, iodine has been used to promote a cascade imination/halogenation/cyclization sequence to produce highly functionalized pyrazoles. mdpi.com Other approaches utilize inexpensive and readily available reagents like Oxone to achieve C-H selenylation of pyrazoles in a multicomponent reaction. rsc.org Annulation reactions between aldehyde hydrazones and acetylenic esters can proceed efficiently in a strong acid like trifluoroacetic acid, providing a metal-free route to polysubstituted pyrazoles. researchgate.net Additionally, multicomponent reactions involving vinyl azides, aldehydes, and tosylhydrazine can afford pyrazoles in the presence of a simple base, avoiding the need for a metal catalyst entirely. organic-chemistry.org

Optimization of Synthetic Protocols and Yield Enhancement Strategies

The optimization of reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability of any synthetic route. Key parameters that significantly influence the outcome of pyrazole synthesis include the choice of solvent, catalyst system, base, and temperature.

Solvent Effects: The reaction medium can dramatically affect both reaction rate and selectivity. In the cyclocondensation of arylhydrazines with 1,3-diketones, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to provide higher yields and better regioselectivity compared to traditional protic solvents like ethanol (B145695). mdpi.comresearchgate.net For certain reactions, eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) or ionic liquids have been explored to facilitate catalyst recycling and simplify workup procedures. researchgate.netresearchgate.net In some copper-catalyzed oxidative cyclizations, merely changing the solvent can switch the reaction pathway to yield different classes of pyrazole products. researchgate.net

Catalyst and Base Selection: In catalyzed reactions, the nature of the catalyst and base is paramount. For copper-catalyzed condensations, simple salts like copper(II) nitrate (B79036) can be highly effective. organic-chemistry.org In palladium-catalyzed aminations, the combination of the palladium source (e.g., Pd(dba)₂) and a bulky phosphine (B1218219) ligand dictates the efficiency and scope of the reaction. nih.gov The choice of base is also critical; strong, non-nucleophilic bases like LHMDS are often required for deprotonating N-H pyrazoles for cross-coupling, whereas milder inorganic bases like potassium carbonate are suitable for N-alkylation or copper-catalyzed couplings of more acidic heterocycles. acs.orgacs.org

Temperature and Concentration: Temperature control is essential for balancing reaction rate with product stability and selectivity. While some modern catalytic systems allow for pyrazole synthesis at room temperature, organic-chemistry.org others may require heating to overcome activation barriers. However, excessive temperatures can lead to decomposition or the formation of undesired side products. mdpi.com Optimization studies often involve screening a range of temperatures to find the optimal balance for a specific transformation.

| Reaction Type | Parameter Varied | Condition | Outcome (Yield %) | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis (Diyne + Hydrazine) | Solvent | Toluene | 15 | researchgate.net |

| Pyrazole Synthesis (Diyne + Hydrazine) | Solvent | PEG-400 | 94 | researchgate.net |

| Cu-Catalyzed Condensation | Catalyst | None | Trace | organic-chemistry.org |

| Cu-Catalyzed Condensation | Catalyst | Cu(NO₃)₂·3H₂O (10 mol%) | 95 | organic-chemistry.org |

| Pd-Catalyzed Amination | Ligand | RuPhos | Low Conversion | acs.org |

| Pd-Catalyzed Amination | Ligand | tBuBrettPhos | >95% Conversion | acs.org |

Reactivity and Mechanistic Investigations of 1 Neopentyl 1h Pyrazol 4 Amine

Reactivity at the Pyrazole (B372694) Heterocyclic Core

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the electron distribution and reactivity of the ring carbons. imperial.ac.uk

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and typically the primary site of attack. encyclopedia.pubscribd.com However, in 1-Neopentyl-1H-pyrazol-4-amine, this position is already occupied by a strongly electron-donating amino group (-NH₂). This amino group significantly activates the pyrazole ring towards further electrophilic substitution through resonance effects, directing incoming electrophiles primarily to the C5 position. The N1-neopentyl group, being an alkyl group, provides a minor electron-donating inductive effect, further enhancing the ring's nucleophilicity.

Consequently, electrophilic substitution reactions are expected to occur selectively at the C5 position. The bulky neopentyl group at the N1 position may exert some steric hindrance, potentially impeding the approach of very large electrophiles to the adjacent C5 position.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Halogenation | Br₂ in Acetic Acid | 5-Bromo-1-neopentyl-1H-pyrazol-4-amine |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-neopentyl-1H-pyrazol-4-amine |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-Formyl-1-neopentyl-1H-pyrazol-4-amine |

| Acylation | Friedel-Crafts (e.g., CH₃COCl, AlCl₃) | 5-Acetyl-1-neopentyl-1H-pyrazol-4-amine |

This table is based on the general reactivity of activated 4-aminopyrazoles; specific experimental outcomes may vary.

The pyrazole ring possesses a moderate π-excessive character, which makes it inherently resistant to nucleophilic aromatic substitution (SNAr). encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. The presence of two electron-donating groups (amino and neopentyl) further deactivates the ring for nucleophilic attack.

Nucleophilic substitution on the ring carbon atoms is therefore considered highly unfavorable. However, transformation of the C4-amino group into a good leaving group, such as a diazonium salt (-N₂⁺), could render the C4 position susceptible to nucleophilic attack. For instance, studies on 4-halonitro-pyrazolecarboxylic acids have shown that nucleophilic substitution can occur when the ring is appropriately activated. osti.gov

Reactivity of the Exocyclic Amine Functional Group

The 4-amino group is a primary aromatic amine and exhibits reactivity characteristic of this functional group, serving as a key site for molecular derivatization. arkat-usa.org

The primary amine at the C4 position readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. ekb.eg This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. ekb.egscielo.org.co The formation of these Schiff bases is a versatile method for introducing a wide range of substituents and building more complex molecular architectures. nih.govekb.eg

Other typical reactions of the primary amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a pyrazolediazonium salt, which is a versatile intermediate for introducing various functional groups (e.g., -OH, -CN, -Halogen) at the C4 position via Sandmeyer-type reactions.

Table 2: Representative Schiff Base Formation Reactions

| Carbonyl Compound | Product Structure |

|---|---|

| Benzaldehyde | N-((1-Neopentyl-1H-pyrazol-4-yl)methylene)aniline |

| Acetone | N-(1-(1-Neopentyl-1H-pyrazol-4-yl)ethylidene)amine derivative |

| Cyclohexanone | N-((1-Neopentyl-1H-pyrazol-4-yl)cyclohexylidene)amine derivative |

Structures represent the core imine linkage formed.

Stereoelectronic and Steric Influence of the Neopentyl Group on Molecular Reactivity

The neopentyl group, -CH₂C(CH₃)₃, is characterized by its significant steric bulk due to the quaternary carbon atom. This steric hindrance plays a crucial role in modulating the reactivity of the molecule.

Steric Effects: The primary influence of the neopentyl group is steric hindrance around the N1 and adjacent C5 positions. While it does not prevent electrophilic attack at C5, it can decrease the reaction rate compared to a smaller N1-alkyl substituent, particularly when bulky reagents are used. This effect arises from the increased activation energy of the transition state due to steric repulsion. Studies on other systems have demonstrated the significant steric impact of neopentyl groups on reaction rates and mechanisms. acs.org

Detailed Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for this compound are not extensively documented, its reaction mechanisms can be understood through general principles of reaction control. wikipedia.orgjackwestin.com

Electrophilic Substitution: The mechanism proceeds via a Wheland intermediate (arenium ion). The rate-determining step is the formation of this cationic intermediate. The stability of the intermediate is enhanced by the electron-donating amino and neopentyl groups. Kinetic studies would likely show that the rate is influenced by the steric bulk of the electrophile, with larger reagents leading to slower rates due to a more sterically crowded transition state.

Schiff Base Formation: This is a reversible equilibrium-controlled reaction. Under standard conditions, the reaction is under thermodynamic control, leading to the most stable imine product. The removal of water, a byproduct, is often used to drive the equilibrium towards the product side.

Kinetic vs. Thermodynamic Control: In competing reactions, such as electrophilic substitution at different positions (a minor possibility at C3), the outcome could be dictated by reaction conditions. A kinetically controlled pathway, favored at lower temperatures, would yield the product formed via the lowest energy transition state. nih.gov A thermodynamically controlled pathway, favored at higher temperatures with prolonged reaction times, would yield the most stable product. mdpi.comresearchgate.net For this specific molecule, the powerful directing effect of the amino group makes substitution at C5 overwhelmingly favorable, suggesting that distinguishing between kinetic and thermodynamic products for regioselectivity might be less relevant than in more ambiguously substituted pyrazoles.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-1-neopentyl-1H-pyrazol-4-amine |

| 5-Nitro-1-neopentyl-1H-pyrazol-4-amine |

| 5-Formyl-1-neopentyl-1H-pyrazol-4-amine |

| 5-Acetyl-1-neopentyl-1H-pyrazol-4-amine |

| Benzaldehyde |

| Acetone |

| Cyclohexanone |

Derivatization Strategies and Chemical Transformations of 1 Neopentyl 1h Pyrazol 4 Amine

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that allow for targeted functionalization at its carbon positions. Modern synthetic methodologies provide powerful tools for the regioselective introduction of a wide array of substituents.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, including pyrazoles. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrazoles, offering a more direct route to derivatized products. rsc.orgnih.gov Transition-metal catalysis is often employed to achieve high efficiency and regioselectivity. rsc.org

For pyrazole scaffolds, directing groups can be utilized to guide the functionalization to a specific C-H bond. For instance, a divergent and regioselective approach has been developed for the transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, demonstrating a method for the controlled functionalization of the pyrazole ring. acs.org The choice of catalyst, directing group, and reaction conditions are critical in controlling which position on the ring is modified, enabling the synthesis of specific isomers.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation on the pyrazole nucleus. The Suzuki-Miyaura coupling, in particular, is a widely used and versatile method for introducing aryl, heteroaryl, or styryl groups. rsc.orgresearchgate.net This reaction typically involves the coupling of a halogenated pyrazole (e.g., a 4-bromo or 4-iodopyrazole) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netbeilstein-journals.org

The efficiency of the Suzuki-Miyaura reaction on pyrazole substrates can be fine-tuned by modulating the catalyst, ligands, and reaction conditions. rsc.org For example, the use of specialized precatalysts like XPhos Pd G2 has enabled the coupling of 4-bromopyrazoles with a variety of boronic acids, including those that are electron-rich, electron-deficient, or sterically demanding. rsc.orgresearchgate.net This methodology allows for the synthesis of a broad library of substituted pyrazoles that would be difficult to access through other means.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | 4-Halopyrazole, Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., XPhos Pd G2), Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 4-Aryl/Heteroaryl Pyrazole |

| Suzuki-Miyaura Coupling | 4-Bromopyrazole, Styryl Boronic Acid | Palladacycle Catalyst (XPhos Pd G2), Base (K₂CO₃), Solvent (EtOH/H₂O) | 4-(E)-Styryl Pyrazole |

| Negishi Coupling | 4-Iodopyrazole, Organozinc Halide | Pd Catalyst | 4-Substituted Pyrazole |

Table 1: Examples of Cross-Coupling Reactions for Pyrazole Functionalization. rsc.orgresearchgate.netbeilstein-journals.org

Chemical Modifications of the Pyrazol-4-amine Functionality

The primary amine group at the C4-position of the pyrazole ring is a key nucleophilic center, allowing for a variety of chemical modifications to introduce new functional groups and build more complex molecular architectures.

The pyrazol-4-amine functionality can readily undergo acylation reactions to form a diverse range of amide derivatives. nih.gov This transformation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. rsc.org Alternatively, direct coupling of the amine with a carboxylic acid can be accomplished using standard peptide coupling reagents.

This amidation is a robust and versatile reaction, allowing for the introduction of a wide array of substituents onto the amine nitrogen. nih.gov The resulting pyrazole-amide conjugates are a common motif in medicinal chemistry. nih.govscience.gov Beyond simple amides, the amine group can also be converted into other nitrogenous derivatives, such as sulfonamides, ureas, and carbamates, further expanding the chemical space accessible from the 1-neopentyl-1H-pyrazol-4-amine starting material.

| Reagent | Derivative Formed |

| Acyl Chloride (R-COCl) | Amide |

| Carboxylic Acid (R-COOH) + Coupling Agent | Amide |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Isocyanate (R-NCO) | Urea |

| Chloroformate (R-OCOCl) | Carbamate |

Table 2: Synthesis of Nitrogenous Derivatives from Pyrazol-4-amine.

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Amine Motif

Aminopyrazoles are highly valuable building blocks, or synthons, for the construction of fused heterocyclic systems. beilstein-journals.orgnih.gov The presence of multiple nucleophilic sites allows these molecules to participate in cyclization and cycloaddition reactions with various bielectrophiles to form bicyclic and polycyclic structures. beilstein-journals.orgnih.gov The amine group, in concert with a ring nitrogen or carbon, can react to form an additional fused ring.

This strategy has been extensively used to synthesize a plethora of fused pyrazoloazines, which are of significant interest due to their structural resemblance to purine (B94841) bases found in DNA and RNA. beilstein-journals.orgnih.gov Depending on the bielectrophilic partner used, a variety of fused systems can be accessed, including:

Pyrazolo[3,4-b]pyridines semanticscholar.org

Pyrazolo[1,5-a]pyrimidines nih.gov

Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.gov

Pyrazolo[5,1-c] beilstein-journals.orgnih.govnih.govtriazines beilstein-journals.orgnih.gov

The condensation reactions that lead to these fused systems are a cornerstone of heterocyclic chemistry, providing access to complex scaffolds from relatively simple starting materials. rsc.org

Coordination Chemistry and Ligand Applications of Pyrazole-Based Amines

Pyrazole derivatives have long been utilized as ligands in coordination chemistry due to the ability of their ring nitrogen atoms to coordinate with metal ions. researchgate.net The incorporation of an additional donor group, such as the amine functionality in this compound, creates a chelating ligand capable of forming stable complexes with a variety of metals. researchgate.netnih.gov

These pyrazole-based amine ligands can act as bidentate or polydentate donors, binding to metal centers through both a ring nitrogen and the exocyclic amine nitrogen. nih.gov This chelation effect enhances the stability of the resulting coordination complexes. The specific coordination mode can be influenced by the steric and electronic properties of the substituents on the pyrazole ring and the nature of the metal ion. rsc.org The resulting metal complexes can range from simple mononuclear species to complex, self-assembled supramolecular structures like octanuclear cubic coordination cages. tandfonline.com The coordination chemistry of these ligands is a rich field, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net

| Ligand Type | Metal Ion Examples | Resulting Structures |

| Pyrazole-Amine | Co(II), Ni(II), Cu(II), Cd(II), Ag(I) | Mononuclear Complexes, Binuclear Complexes, Coordination Polymers, Coordination Cages |

| Bis(pyrazolyl)-pyridine with Amine | Co(II), Ag(I) | Octanuclear Cubic Cages, Polymeric Chains |

| Pyrazole Imine-Oxime | Co(II), Ni(II) | Binuclear Triply Bridged Complexes |

Table 3: Examples of Coordination Complexes with Pyrazole-Based Amine Ligands. nih.govtandfonline.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei. For 1-Neopentyl-1H-pyrazol-4-amine, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms and the electronic structure of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the amino group, and the neopentyl substituent.

Pyrazole Ring Protons: The protons at the C3 and C5 positions of the pyrazole ring are chemically distinct and would appear as two singlets in the aromatic region of the spectrum. Based on data from similar 4-substituted pyrazoles, these signals are anticipated to be in the range of δ 7.4-7.6 ppm. rsc.org

Amino Group Protons: The two protons of the 4-amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is typically expected in the δ 3.5-5.0 ppm range.

Neopentyl Group Protons: The neopentyl group will produce two characteristic signals. The nine equivalent protons of the three methyl groups (-C(CH₃)₃) will give rise to a sharp, intense singlet at approximately δ 0.9-1.0 ppm. The two protons of the methylene (B1212753) group (-CH₂-) attached to the pyrazole nitrogen (N1) will appear as another singlet, shifted downfield to around δ 3.8-4.0 ppm due to the deshielding effect of the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H3/H5 | ~7.4 - 7.6 | Singlet / Singlet | 1H / 1H |

| Amino (-NH₂) | ~3.5 - 5.0 | Broad Singlet | 2H |

| Neopentyl (-CH₂-) | ~3.8 - 4.0 | Singlet | 2H |

| Neopentyl (-C(CH₃)₃) | ~0.9 - 1.0 | Singlet | 9H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would yield a distinct signal.

Pyrazole Ring Carbons: The C3 and C5 carbons are expected to resonate at approximately δ 135-140 ppm. The C4 carbon, bearing the amino group, would be shifted significantly due to the electron-donating nature of the nitrogen, with an expected chemical shift in the range of δ 110-120 ppm. rsc.org

Neopentyl Group Carbons: The neopentyl group would show four signals: the methylene carbon (-CH₂-) attached to the pyrazole ring is anticipated around δ 55-60 ppm. nih.gov The quaternary carbon (-C(CH₃)₃) would appear around δ 32-35 ppm, and the three equivalent methyl carbons (-CH₃) would produce a single signal around δ 28-30 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3/C5 | ~135 - 140 |

| Pyrazole C4 | ~110 - 120 |

| Neopentyl (-CH₂-) | ~55 - 60 |

| Neopentyl (-C(CH₃)₃) | ~32 - 35 |

| Neopentyl (-CH₃) | ~28 - 30 |

Multi-nuclear NMR Techniques for Heteroatom Analysis

While less common than ¹H and ¹³C NMR, techniques focusing on heteroatoms like nitrogen (¹⁴N or ¹⁵N NMR) could offer further structural insights. ¹⁵N NMR, though requiring isotopic enrichment or longer acquisition times due to low natural abundance, would provide precise chemical shifts for the three distinct nitrogen atoms in the molecule: the two pyrazole nitrogens and the exocyclic amino nitrogen. This could help in detailed studies of tautomerism and electronic structure. However, specific predictive data for this class of compounds is scarce.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The primary amino group (-NH₂) is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. nih.gov An N-H bending vibration should also be visible around 1600-1650 cm⁻¹. C-H stretching vibrations from the neopentyl group will appear in the 2850-2960 cm⁻¹ range. The pyrazole ring itself will contribute to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. chemmethod.com

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | ~3300 - 3500 (two bands) |

| C-H Stretch | Neopentyl (Alkyl) | ~2850 - 2960 |

| N-H Bend | Primary Amine | ~1600 - 1650 |

| C=N / C=C Stretch | Pyrazole Ring | ~1400 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyrazole ring is a chromophore that absorbs in the UV region. The spectrum of this compound in a solvent like ethanol (B145695) is expected to show strong absorption bands characteristic of π-π* transitions within the pyrazole ring. nih.gov The presence of the 4-amino group, an auxochrome, is predicted to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted pyrazole, likely in the 240-300 nm range. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₁₅N₃), the molecular weight is 153.13 g/mol .

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 153.

Fragmentation Pattern: A highly characteristic fragmentation pathway for neopentyl-containing compounds is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. rsc.orgdocbrown.info This would result in a very prominent peak at m/z 96 ([M-57]⁺), corresponding to the remaining pyrazol-4-amine-methyl cation. This is often the base peak in the spectrum due to the stability of the tertiary carbocation that is lost. docbrown.info Further fragmentation of the pyrazole ring would lead to smaller charged fragments. chemmethod.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 153 | [C₈H₁₅N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 96 | [M - C₄H₉]⁺ | Loss of tert-butyl radical (likely base peak) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

A detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonds or C-H···π interactions, is contingent on the availability of a solved crystal structure. As this information is not available for this compound, a discussion of these features cannot be provided.

Computational Chemistry and Theoretical Insights into 1 Neopentyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it the method of choice for analyzing the electronic structure of organic molecules like pyrazole (B372694) derivatives. google.com This approach calculates the electronic properties of a molecule based on its electron density, providing detailed insights into its behavior. google.com For a molecule such as 1-Neopentyl-1H-pyrazol-4-amine, DFT calculations would serve as the foundation for understanding its geometry, electronic landscape, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can find the conformation that corresponds to a minimum on the potential energy surface. This optimized geometry is crucial, as all other calculated properties are dependent on this structure.

For this compound, this analysis would involve determining the preferred orientation of the neopentyl group relative to the pyrazole ring and the conformation of the amine group. Conformational analysis would explore different rotational isomers (rotamers) to identify the global energy minimum, providing the most probable structure of the molecule under investigation.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating ability, suggesting nucleophilic character.

LUMO : Represents the orbital that is most likely to accept an electron. A lower LUMO energy signifies a better electron-accepting ability, suggesting electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For pyrazole derivatives, these calculations help predict how the molecule will interact in chemical reactions.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.5 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference (ELUMO - EHOMO) | 4.0 to 6.0 |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

To further quantify chemical reactivity, DFT provides a range of descriptors.

Global Reactivity Descriptors are calculated from HOMO and LUMO energies and provide a general overview of the molecule's reactivity. These include:

Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating greater hardness. Softness is the reciprocal of hardness.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to act as an electrophile.

Local Reactivity Descriptors pinpoint reactive sites within the molecule.

Fukui Functions : This function describes how the electron density at a specific point in a molecule changes when an electron is added or removed. It is used to identify the most likely sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO).

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the charge distribution on the molecule's surface. It uses a color scale to show electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For a pyrazole derivative, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their Lewis basicity.

Thermodynamic Parameters for Reaction Pathways (e.g., Bond Dissociation Enthalpy for Hydrogen Atom Transfer Mechanisms)

Computational chemistry can predict thermodynamic properties related to reaction mechanisms. One important parameter is the Bond Dissociation Enthalpy (BDE) , which is the energy required to break a specific bond homolytically. Calculating the BDE for N-H and C-H bonds is particularly relevant for assessing the antioxidant potential of a molecule. Mechanisms like Hydrogen Atom Transfer (HAT) are common pathways for antioxidants to neutralize free radicals, and a lower BDE for a hydrogen atom indicates that it can be more easily donated. For this compound, calculating the BDE of the N-H bond on the amine group would be a key step in evaluating its potential antioxidant activity.

Advanced Computational Approaches for Intermolecular Interactions

Beyond the properties of a single molecule, computational methods can explore how molecules interact with each other, which is crucial for understanding their behavior in a condensed phase, such as a crystal.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld Surface Analysis is a modern technique used to visualize and quantify intermolecular interactions within a crystal structure. The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, separating it from its neighbors. By mapping various properties onto this surface, one can identify close intermolecular contacts and their nature.

| Contact Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Van der Waals interactions between hydrogen atoms | 50 - 65% |

| N···H / H···N | Hydrogen bonding involving nitrogen atoms | 10 - 20% |

| C···H / H···C | Weak C-H···π or other C-H interactions | 10 - 15% |

| C···C | π-π stacking interactions | 3 - 8% |

Quantum Chemistry Studies (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Quantum chemistry provides profound insights into the electronic structure and bonding characteristics of molecules. For pyrazole derivatives, including this compound, computational tools such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to analyze the nature of chemical bonds and non-covalent interactions.

The Electron Localization Function (ELF) is a method used to visualize the spatial localization of electrons in a molecule. It is based on the comparison of the kinetic energy density of the system with that of a uniform electron gas. In pyrazole systems, ELF analysis helps in distinguishing between covalent bonds, lone pairs, and the aromatic character of the ring. For a compound like this compound, ELF would be expected to show high localization values in the regions of the C-C, C-N, and N-N covalent bonds of the pyrazole ring, as well as within the C-H and C-C bonds of the neopentyl group and the N-H bonds of the amine group. Furthermore, it would highlight the presence of lone pair electrons on the nitrogen atoms.

The Localized Orbital Locator (LOL) , similar to ELF, provides a visual representation of electron localization. It is derived from the kinetic energy density and is particularly useful in identifying regions of high and low electron density, which correspond to bonding and non-bonding areas, respectively. LOL analysis of pyrazole derivatives often reveals distinct regions of electron localization for the σ-framework and the delocalized π-system of the pyrazole ring. For this compound, LOL would help in understanding the electronic distribution around the pyrazole core and the influence of the neopentyl and amine substituents.

The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and classify different types of interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. In the context of this compound, RDG analysis could reveal intramolecular hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, as well as van der Waals interactions between the neopentyl group and the pyrazole ring.

| Computational Method | Parameter | Predicted Observation for this compound | Significance |

| ELF | Basin Population | High values for N-N, C-N, C-C bonds | Confirms covalent nature of bonds |

| High values on N atoms | Indicates lone pair electrons | ||

| LOL | Contours | Concentric contours around atomic cores | Shows electron shells |

| Elongated regions between atoms | Highlights covalent bonds | ||

| RDG | sign(λ₂)ρ | Negative values in specific regions | Indicates attractive interactions (e.g., hydrogen bonds) |

| Positive values in other regions | Indicates repulsive interactions (e.g., steric hindrance) |

Molecular Modeling and Docking Studies for Understanding Binding Interactions

Molecular modeling and docking are indispensable computational techniques in medicinal chemistry for predicting the binding affinity and orientation of a small molecule, such as this compound, within the active site of a biological target, typically a protein. These studies are crucial for understanding the structure-activity relationships of a compound and for guiding the design of more potent and selective inhibitors.

The pyrazole scaffold is a common feature in many biologically active compounds, and various derivatives have been the subject of molecular docking studies against a range of therapeutic targets. These targets often include enzymes such as kinases, cyclooxygenases (COX), and histone deacetylases (HDACs), which are implicated in diseases like cancer and inflammation.

In a typical molecular docking study involving a pyrazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, in this case, this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding energy and rank the different binding poses.

The binding interactions of pyrazole-based ligands with their protein targets are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For this compound, the amine group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors. The neopentyl group, being bulky and hydrophobic, can engage in favorable van der Waals interactions within hydrophobic pockets of the active site.

While specific docking studies for this compound are not detailed in the provided search results, the following table illustrates the kind of information that would be generated from such a study, based on general findings for similar pyrazole-containing compounds docked into a hypothetical kinase active site.

| Parameter | Description | Hypothetical Finding for this compound |

| Target Protein | The biological macromolecule of interest. | Kinase XYZ |

| Binding Energy (kcal/mol) | An estimation of the binding affinity. | -8.5 |

| Key Interacting Residues | Amino acids in the active site forming interactions. | Glu12, Leu25, Val33, Ala45, Lys67, Asp123 |

| Hydrogen Bonds | Formed between the ligand and protein. | Amine group with Asp123; Pyrazole N1 with Lys67 |

| Hydrophobic Interactions | Involving nonpolar parts of the ligand and protein. | Neopentyl group with Leu25, Val33, Ala45 |

Such computational analyses are fundamental in rational drug design, providing a molecular-level understanding of how a compound like this compound might exert a biological effect and how its structure could be modified to enhance its therapeutic properties.

Future Directions in 1 Neopentyl 1h Pyrazol 4 Amine Research

Emerging Synthetic Methodologies for Novel Pyrazole (B372694) Amine Scaffolds

The synthesis of pyrazole derivatives has been a subject of intense research, leading to a plethora of established methods. researchgate.netnih.govmdpi.com The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), and the Paal-Knorr synthesis remain fundamental. researchgate.net However, the future of synthesizing novel pyrazole amines, including derivatives of 1-Neopentyl-1H-pyrazol-4-amine, lies in the adoption of more efficient, versatile, and sustainable methodologies.

Recent advancements have focused on one-pot, multicomponent reactions that offer significant advantages in terms of atom economy and procedural simplicity. nih.govmdpi.com These approaches allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. For instance, a three-component reaction involving a β-ketonitrile, an aldehyde, and a hydrazine derivative could be envisioned for the streamlined synthesis of diverse 4-substituted pyrazol-4-amines.

Furthermore, the use of transition-metal catalysis is becoming increasingly prevalent in pyrazole synthesis. mdpi.com Catalysts based on copper, palladium, and nickel have demonstrated efficacy in facilitating C-N and C-C bond formations, enabling the introduction of a wide range of substituents onto the pyrazole core. nih.govrsc.orgorganic-chemistry.org The development of novel ligand systems for these metals will likely lead to even greater control over regioselectivity and functional group tolerance. For this compound, this could translate to the development of catalytic methods for the direct and selective functionalization of the pyrazole ring, opening up new avenues for creating analogues with tailored properties.

Flow chemistry is another emerging area that holds immense promise for the synthesis of pyrazole amines. nih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. researchgate.net The application of flow chemistry to the synthesis of this compound and its derivatives could enable the rapid and efficient production of compound libraries for high-throughput screening.

| Synthetic Approach | Description | Potential Advantages for Pyrazole Amine Synthesis |

| Multicomponent Reactions | Multiple starting materials react in a single operation to form a complex product. | Increased efficiency, reduced waste, and rapid access to molecular diversity. nih.govmdpi.com |

| Transition-Metal Catalysis | Utilization of metals like copper, palladium, and nickel to facilitate bond formation. | High functional group tolerance, regioselective control, and access to novel transformations. nih.govmdpi.comrsc.org |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Precise reaction control, improved safety, scalability, and automation. nih.govresearchgate.net |

| Photoredox Catalysis | Use of light to initiate chemical reactions via single-electron transfer. | Mild reaction conditions and access to unique reactive intermediates. nih.gov |

Advanced Computational Strategies for Predicting Reactivity and Guiding Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. researchgate.net For this compound, advanced computational strategies will be pivotal in guiding its future development and application.

Density Functional Theory (DFT) calculations are at the forefront of these computational methods. DFT can be employed to predict a wide range of properties, including electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential surfaces. researchgate.netnih.gov This information is crucial for understanding the reactivity of the molecule, predicting sites of electrophilic and nucleophilic attack, and rationalizing its behavior in chemical reactions. For instance, DFT calculations could predict the most likely positions for further substitution on the pyrazole ring of this compound, thereby guiding synthetic efforts.

Molecular docking simulations are another powerful computational technique, particularly relevant for drug discovery and development. nih.gov These simulations predict the preferred binding orientation of a small molecule to a biological target. By docking this compound and its virtual derivatives into the active sites of various enzymes or receptors, researchers can identify potential biological targets and prioritize the synthesis of compounds with the highest predicted affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent a statistical approach to link the chemical structure of a compound to its biological activity. researchgate.net By developing QSAR models for a series of pyrazole amine analogues, it is possible to identify the key molecular descriptors that govern their activity. This knowledge can then be used to design new molecules, such as derivatives of this compound, with enhanced potency and selectivity.

| Computational Method | Application in Pyrazole Amine Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Identification of reactive sites, understanding of reaction mechanisms, and rationalization of experimental observations. researchgate.netnih.gov |

| Molecular Docking | Simulation of the interaction between a small molecule and a biological target. | Prediction of binding modes, estimation of binding affinities, and identification of key intermolecular interactions. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical correlation of chemical structure with biological activity. | Development of predictive models for biological activity and guidance for the design of new compounds with improved properties. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Understanding of conformational changes, solvent effects, and the stability of ligand-protein complexes. nih.gov |

Potential Contributions to Broader Chemical Disciplines

The versatile structure of the pyrazole amine scaffold suggests that this compound and its derivatives could make significant contributions to various chemical disciplines beyond medicinal chemistry.

Material Science: Pyrazole-containing compounds have been investigated for their applications in materials science, particularly in the development of polymers and fluorescent materials. nih.govresearchgate.net The electronic properties of the pyrazole ring can be tuned through substitution, making it a valuable component in the design of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. nih.gov The neopentyl group in this compound could impart desirable properties such as increased solubility and thermal stability to such materials.

Catalysis: Pyrazole derivatives are widely used as ligands in coordination chemistry and have found applications in homogeneous catalysis. rsc.orgnih.govbohrium.com The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. uab.cat this compound could serve as a precursor to novel ligands for catalysts used in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.govbohrium.com

Agrochemical Development: The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. researchgate.netacs.orgrhhz.net Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. acs.orgrhhz.net The specific substitution pattern of this compound could lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Neopentyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, such as alkylation of pyrazole precursors with neopentyl halides. For example, analogous compounds are synthesized via condensation reactions using bases like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF or THF) under reflux . Temperature control (<70°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., neopentyl group integration at δ ~1.0 ppm for CH₃ groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How does the neopentyl group affect the compound’s stability and reactivity under varying pH/temperature?

- Methodology : Stability studies involve accelerated degradation tests (e.g., 40–80°C, pH 1–13). The bulky neopentyl group enhances steric protection, reducing hydrolysis rates compared to linear alkyl analogs. Reactivity with electrophiles (e.g., acyl chlorides) is assessed via kinetic monitoring (HPLC/UV-Vis) .

Advanced Research Questions

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like kinases or GPCRs. DFT calculations (Gaussian) analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in biological systems .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?

- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Dynamic NMR experiments at variable temperatures clarify conformational equilibria. Cross-validation with X-ray structures or computational NMR prediction tools (e.g., ACD/Labs) resolves ambiguities .

Q. What experimental designs are optimal for studying the compound’s enzyme inhibition kinetics?

- Methodology :

- In vitro assays : Monitor inhibition of target enzymes (e.g., COX-2) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Structural Biology : Co-crystallization with enzymes (e.g., using SHELX for structure refinement) identifies key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.